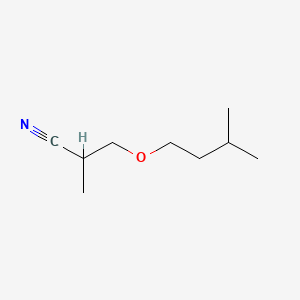
2-Methyl-3-(3-methylbutoxy)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(3-methylbutoxy)propanenitrile is an organic compound with the molecular formula C₈H₁₅NO. It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3-methylbutoxy)propanenitrile can be achieved through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, producing the nitrile.
From Amides: Nitriles can be made by dehydrating amides. This is done by heating a solid mixture of the amide and phosphorus (V) oxide, which removes water from the amide group, leaving a nitrile group.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.
Industrial Production Methods
Industrial production of this compound often involves the ammoxidation of alcohols or aldehydes. This process involves the reaction of the alcohol or aldehyde with ammonia and oxygen, producing the nitrile along with water as a byproduct.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(3-methylbutoxy)propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to produce carboxylic acids.
Reduction: The nitrile group can be reduced to produce primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the -CN group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a metal catalyst.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces various substituted nitriles depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-3-(3-methylbutoxy)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex nitrile-containing compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(3-methylbutoxy)propanenitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, where it acts as an electrophile, attracting nucleophiles to form new bonds. This reactivity is crucial in its role as a building block in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetonitrile: A simple nitrile with the formula CH₃CN, commonly used as a solvent in organic synthesis.
Butyronitrile: An aliphatic nitrile with the formula CH₃CH₂CH₂CN, used in the synthesis of pharmaceuticals and other chemicals.
Uniqueness
2-Methyl-3-(3-methylbutoxy)propanenitrile is unique due to its branched structure and the presence of an ether group (-O-). This structure imparts different physical and chemical properties compared to simpler nitriles, making it valuable in specific synthetic applications .
Propriétés
Numéro CAS |
157140-89-1 |
|---|---|
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
2-methyl-3-(3-methylbutoxy)propanenitrile |
InChI |
InChI=1S/C9H17NO/c1-8(2)4-5-11-7-9(3)6-10/h8-9H,4-5,7H2,1-3H3 |
Clé InChI |
HNEXSAPRDJXAPC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOCC(C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



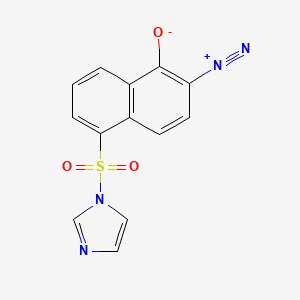
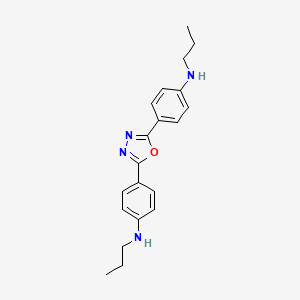
![2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14269990.png)
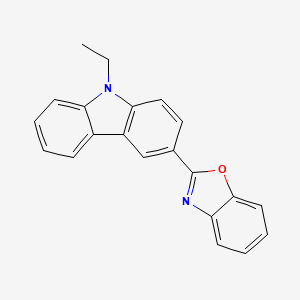
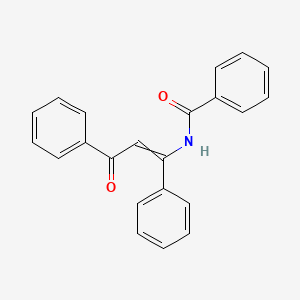
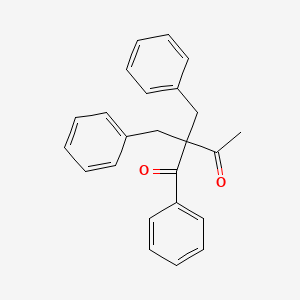

![Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]-](/img/structure/B14270029.png)
![N-[(Benzylideneamino)methyl]-N-methylaniline](/img/structure/B14270030.png)

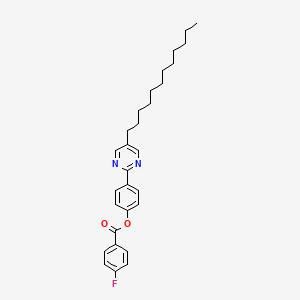
![[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B14270040.png)

